molecular formula C8H12N2O B3392223 5-Methoxymethyl-6-methyl-pyridin-2-ylamine CAS No. 882016-97-9

5-Methoxymethyl-6-methyl-pyridin-2-ylamine

Cat. No. B3392223
M. Wt: 152.19 g/mol
InChI Key: RCGFZNOTIWLRNF-UHFFFAOYSA-N
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Description

5-Methoxymethyl-6-methyl-pyridin-2-ylamine is a chemical compound with the molecular formula C8H12N2O . It is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 5-Methoxymethyl-6-methyl-pyridin-2-ylamine consists of a pyridine ring substituted with a methoxymethyl group at the 5-position and a methyl group at the 6-position . The InChI code for this compound is 1S/C7H10N2O/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxymethyl-6-methyl-pyridin-2-ylamine include a molecular weight of 138.17 . It is an off-white solid . More specific properties such as melting point, boiling point, and solubility were not found in the search results.

properties

IUPAC Name

5-(methoxymethyl)-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-7(5-11-2)3-4-8(9)10-6/h3-4H,5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGFZNOTIWLRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxymethyl-6-methyl-pyridin-2-ylamine

CAS RN

882016-97-9
Record name 5-(methoxymethyl)-6-methylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
COCc1ccc(NC(=O)C(C)(C)C)nc1C
Quantity
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Synthesis routes and methods II

Procedure details

This material was prepared in analogy to example 86 step B) from N-(5-methoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (0.4 g) and 3M aqueous NaOH (2.68 mL) as a crystalline orange solid (0.174 g). MS (EI): 152.2 (M+).
Name
N-(5-methoxymethyl-6-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
2.68 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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